
(3S,4R)-4-(butylamino)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure It is characterized by the presence of a butylamino group at the 4th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Introduction of Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions using butylamine as the nucleophile.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the butylamino group may yield primary amines.
Scientific Research Applications
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The butylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure with a methylamino group instead of a butylamino group.
(3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure with an ethylamino group instead of a butylamino group.
(3S,4R)-4-(Propylamino)tetrahydrofuran-3-ol: Similar structure with a propylamino group instead of a butylamino group.
Uniqueness
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. The length and hydrophobicity of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S,4R)-4-(butylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YWHFWPDLRPNPPM-HTQZYQBOSA-N |
Isomeric SMILES |
CCCCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCNC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
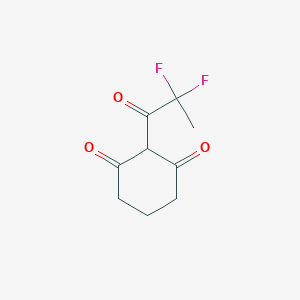
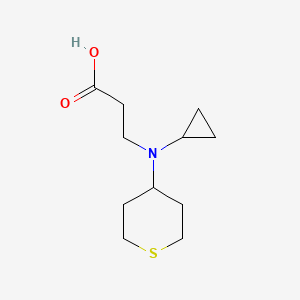
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
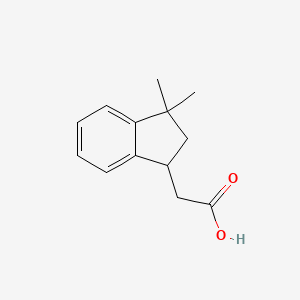


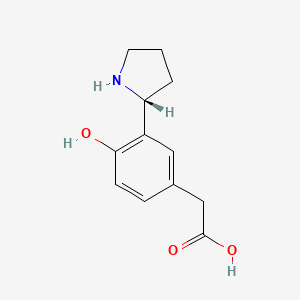
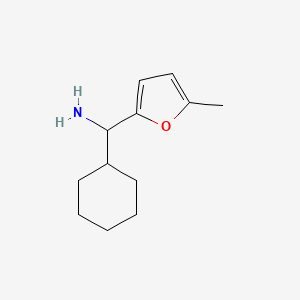

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

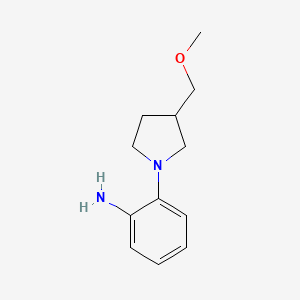
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
